molecular formula C9H6F4O3 B10909389 2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid CAS No. 1260379-33-6

2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid

Cat. No.: B10909389
CAS No.: 1260379-33-6
M. Wt: 238.14 g/mol
InChI Key: OKTOGTFKLDRTOB-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid is a fluorinated aromatic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of four fluorine atoms attached to the phenoxy group, making it highly fluorinated. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid typically involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,5,6-Tetrafluorophenoxy)propanoic acid is unique due to its specific arrangement of fluorine atoms on the phenoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high thermal and chemical stability.

Properties

CAS No.

1260379-33-6

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenoxy)propanoic acid

InChI

InChI=1S/C9H6F4O3/c1-3(9(14)15)16-8-6(12)4(10)2-5(11)7(8)13/h2-3H,1H3,(H,14,15)

InChI Key

OKTOGTFKLDRTOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

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